(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
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Overview
Description
7-[(1S)-5-oct-2-enylidene-4-oxo-1-cyclopent-2-enyl]-5-heptenoic acid is a prostanoid.
Scientific Research Applications
Role in Inflammatory Diseases
- Chemotactic Properties : 5-oxo-ETE is identified as a potent eosinophil chemoattractant, potentially playing a significant role in inflammatory diseases such as asthma (Powell et al., 2001).
Asthma and Allergic Diseases
- Potential Therapeutic Target : 5-oxo-ETE's actions through the OXE receptor suggest its importance in eosinophilic diseases like asthma, making the OXE receptor a potential therapeutic target (Powell et al., 2005).
- Pathophysiological Role : The development of OXE receptor antagonists that block 5-oxo-ETE actions could lead to new treatments for asthma and other allergic diseases (Powell et al., 2020).
Eosinophilic Disorders
- Eosinophil Activation : Novel indole OXE receptor antagonists inhibit 5-oxo-ETE-induced eosinophil and neutrophil activation, presenting a potential therapeutic approach for eosinophilic disorders (Gore et al., 2014).
Other Applications
Biosynthesis Study : Research into the biosynthesis of 5-oxo-ETE from arachidonic acid derivatives provides insights into its metabolic pathways and potential implications in various cell types (Zarini et al., 2003).
Chemical Analysis and Synthesis : Advanced techniques in mass spectrometry and chemical synthesis contribute to the understanding and potential manipulation of 5-oxo-ETE for research and therapeutic purposes (Romanov et al., 2002).
properties
Product Name |
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-7-[(1S,5Z)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1 |
InChI Key |
VHRUMKCAEVRUBK-XOVNXQNQSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\1/[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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